2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and a fluorophenylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of benzodioxole, methoxyphenyl, and fluorophenylacetamide groups provides distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C26H22FN3O5S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H22FN3O5S/c1-33-20-9-7-19(8-10-20)30-25(32)21(13-24(31)28-18-5-3-17(27)4-6-18)29(26(30)36)14-16-2-11-22-23(12-16)35-15-34-22/h2-12,21H,13-15H2,1H3,(H,28,31) |
InChI Key |
BYCOPENPYVMYLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC4=C(C=C3)OCO4)CC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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